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Compound of Interest

Compound Name: Y-27632 dihydrochloride

Cat. No.: B10761967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the off-target kinase profile of Y-27632
dihydrochloride, a widely used Rho-associated coiled-coil containing protein kinase (ROCK)

inhibitor. Understanding the selectivity of Y-27632 is critical for interpreting experimental results

and anticipating potential side effects in therapeutic applications. This document presents

quantitative data, detailed experimental protocols, and visual representations of signaling

pathways and experimental workflows to offer an objective comparison of Y-27632's

performance against other kinases.

Primary Targets and On-Target Efficacy
Y-27632 is a potent, ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[1] It

achieves this by binding to the kinase domain of ROCK, preventing the phosphorylation of

downstream substrates. The inhibitory constants (Ki) for ROCK1 and ROCK2 are in the

nanomolar range, highlighting its high affinity for its primary targets.

Target Ki (nM)

ROCK1 220

ROCK2 300

Off-Target Kinase Profile

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b10761967?utm_src=pdf-interest
https://www.benchchem.com/product/b10761967?utm_src=pdf-body
https://www.benchchem.com/product/b10761967?utm_src=pdf-body
https://ixcellsbiotech.com/wp-content/uploads/2023/06/Y27632.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While Y-27632 is highly selective for ROCK kinases, it can interact with other kinases,

particularly at higher concentrations. The following table summarizes the inhibitory activity of Y-

27632 against a broad panel of kinases, presented as the percentage of remaining kinase

activity in the presence of 10 µM Y-27632. A lower percentage indicates stronger inhibition.
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Kinase
% Activity Remaining at 10
µM

Kinase Family

ROCK2 7 AGC

PRK2 3 AGC

AMPK 14 CAMK

RSK1 21 CAMK

MNK1 25 CAMK

MSK1 27 CAMK

RSK2 43 CAMK

MST2 46 STE

PHK 49 CAMK

CDK2-Cyclin A 50 CMGC

LKB1 51 CAMK

MNK2 54 CAMK

PKC zeta 55 AGC

PIM3 56 CAMK

BRSK2 57 CAMK

PKC alpha 57 AGC

MELK 64 CAMK

Aurora C 65 Other

MST4 67 STE

HER4 68 TK

MARK3 69 CAMK

TBK1 69 Other

CSK 69 TK
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CHK1 72 CAMK

PKA 72 AGC

SGK1 72 AGC

Lck 73 TK

TTK 73 Other

PKB alpha 73 AGC

PDK1 74 AGC

CAMKK beta 75 CAMK

IKK epsilon 76 Other

IKK beta 78 Other

PLK1 78 Other

PRAK 78 CAMK

Aurora B 79 Other

JNK1 79 CMGC

Src 79 TK

MINK1 80 STE

DYRK1A 81 CMGC

ERK2 82 CMGC

EPH-B3 83 TK

HIPK2 83 CMGC

NEK2a 85 Other

EF2K 85 Other

PKD1 85 CAMK

BTK 85 TK
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DYRK2 86 CMGC

GSK3 beta 86 CMGC

PKB beta 86 AGC

p38 delta MAPK 87 CMGC

SRPK1 87 CMGC

PIM1 87 CAMK

PAK6 88 STE

DYRK3 89 CMGC

MLK1 89 STE

PAK4 89 STE

CK2 89 Other

GCK 89 STE

JNK2 90 CMGC

IRR 90 TK

NEK6 91 Other

MAPKAP-K2 91 CAMK

SmMLCK 91 CAMK

PIM2 91 CAMK

JNK3 92 CMGC

S6K1 93 AGC

CK1 delta 93 CK1

SYK 93 TK

ERK8 94 CMGC

FGF-R1 94 TK
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MKK1 96 STE

YES1 96 TK

HIPK3 97 CMGC

ERK1 98 CMGC

CAMK1 98 CAMK

IGF-1R 98 TK

MAPKAP-K3 99 CAMK

CHK2 100 CAMK

IRAK4 100 Other

p38 gamma MAPK 102 CMGC

NEK7 102 Other

p38 alpha MAPK 105 CMGC

VEGFR1 105 TK

EPH-A2 106 TK

NUAK1 106 CAMK

CAMKK alpha 107 CAMK

p38 beta MAPK 108 CMGC

MLK3 109 STE

IR 112 TK

Data sourced from the International Centre for Kinase Profiling, University of Dundee. The

screening was performed at a Y-27632 concentration of 10 µM.

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of kinase profiling, the following

diagrams are provided in the DOT language for Graphviz.
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Y-27632 inhibits the ROCK signaling pathway.
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Experimental workflow for off-target kinase profiling.

Experimental Protocols
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The following provides a generalized protocol for determining the off-target profile of a kinase

inhibitor using a radiometric assay, a common method for this purpose.

Objective: To determine the percentage of inhibition of a panel of kinases by Y-27632
dihydrochloride at a fixed concentration.

Materials:

Purified recombinant kinases

Y-27632 dihydrochloride

Kinase-specific peptide substrates

[γ-³²P]ATP (radiolabeled ATP)

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM

DTT)

96-well plates

Phosphocellulose paper

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter

Procedure:

Compound Preparation: Prepare a stock solution of Y-27632 dihydrochloride in an

appropriate solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final

concentration (e.g., 10 µM) in the kinase reaction.

Kinase Reaction Setup:

In a 96-well plate, add the kinase reaction buffer.

Add the specific kinase to each well.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b10761967?utm_src=pdf-body
https://www.benchchem.com/product/b10761967?utm_src=pdf-body
https://www.benchchem.com/product/b10761967?utm_src=pdf-body
https://www.benchchem.com/product/b10761967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the diluted Y-27632 or vehicle control (DMSO) to the respective wells.

Pre-incubate the kinase and inhibitor for a defined period (e.g., 10 minutes) at a controlled

temperature (e.g., 30°C).

Initiation of Kinase Reaction:

Prepare a reaction mix containing the kinase-specific substrate and [γ-³²P]ATP.

Add the reaction mix to each well to initiate the kinase reaction.

Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear

range.

Termination of Reaction:

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting a

portion of the reaction mixture onto phosphocellulose paper.

Measurement of Kinase Activity:

If using phosphocellulose paper, wash the paper extensively with the wash buffer to

remove unincorporated [γ-³²P]ATP.

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

Data Analysis:

Calculate the percentage of kinase activity remaining in the presence of Y-27632 relative

to the vehicle control.

Percentage of remaining activity = (Counts with inhibitor / Counts with vehicle) x 100.

Conclusion
Y-27632 dihydrochloride is a highly potent and selective inhibitor of ROCK kinases. However,

this guide demonstrates that at higher concentrations, it can exhibit off-target effects on a range

of other kinases. The provided quantitative data and experimental protocols serve as a
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valuable resource for researchers to better design experiments, interpret results, and consider

the potential for off-target effects in their studies. For critical applications, it is recommended to

perform independent kinase profiling to confirm the selectivity of Y-27632 under specific

experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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